molecular formula C15H19N3O4S B2633639 1-[2-(4-Nitrobenzenesulfonyl)ethyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1797967-23-7

1-[2-(4-Nitrobenzenesulfonyl)ethyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2633639
CAS No.: 1797967-23-7
M. Wt: 337.39
InChI Key: HSTIETAPOJLNRE-UHFFFAOYSA-N
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Description

  • The 4-nitrobenzenesulfonyl chloride is then reacted with the previously formed intermediate in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrobenzenesulfonyl)ethyl]-4-(prop-2-yn-1-yl)piperazine typically involves multiple steps:

  • Formation of the Piperazine Core:

    • Starting with piperazine, the prop-2-yn-1-yl group is introduced via an alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Nitrobenzenesulfonyl)ethyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Reduction of the Nitro Group: 1-[2-(4-Aminobenzenesulfonyl)ethyl]-4-(prop-2-yn-1-yl)piperazine.

    Substitution Reactions: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-Nitrobenzenesulfonyl)ethyl]-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of

Properties

IUPAC Name

1-[2-(4-nitrophenyl)sulfonylethyl]-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-2-7-16-8-10-17(11-9-16)12-13-23(21,22)15-5-3-14(4-6-15)18(19)20/h1,3-6H,7-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTIETAPOJLNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CCS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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